molecular formula C9H9N3O2 B14863886 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14863886
M. Wt: 191.19 g/mol
InChI Key: JZSZNGCYQBXEBQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is an organic compound that features a cyclopropylmethyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H9N3O2/c10-3-7-4-11-9(14)12(8(7)13)5-6-1-2-6/h4,6H,1-2,5H2,(H,11,14)

InChI Key

JZSZNGCYQBXEBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C(=CNC2=O)C#N

Origin of Product

United States

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